1-Methylpyrrolidine-2-carboxamide

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

1-Methylpyrrolidine-2-carboxamide is a chiral N-methylated pyrrolidine carboxamide building block with distinct advantages over unsubstituted prolinamide analogs. The N-methyl substitution directly modulates conformational flexibility, hydrogen-bonding capacity, and metabolic stability—critical for bioactive molecule design. Validated as a key intermediate for 11β-HSD1 inhibitors achieving IC50 of 22 nM in cellular assays. Available as a racemic mixture at ≥97% purity with a melting point of 139–141 °C, ensuring thermal stability for elevated-temperature synthetic protocols. Both racemic and enantiopure forms enable stereochemical exploration in drug candidate development. Ideal for antiviral nucleoside analog synthesis, organometallic catalysis, and high-content screening requiring precise stoichiometry and low impurity profiles.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1085430-91-6
Cat. No. B3080480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-2-carboxamide
CAS1085430-91-6
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=O)N
InChIInChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)
InChIKeyIGERQMDMYFFQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrrolidine-2-carboxamide (CAS 1085430-91-6): Procurement Specifications and Physicochemical Profile


1-Methylpyrrolidine-2-carboxamide (CAS 1085430-91-6), also known as 1-methylprolinamide, is a chiral pyrrolidine carboxamide building block with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol [1]. The compound is commercially available as a racemic mixture (rac-1-methyl-pyrrolidine-2-carboxylic acid amide) with a typical purity specification of ≥95% and a reported melting point of 139–141 °C . Its physicochemical profile, including a computed LogP (XLogP3-AA) of -0.3, suggests moderate hydrophilicity [1]. As a proline-derived scaffold, it serves as a versatile intermediate in medicinal chemistry and organic synthesis [1].

1-Methylpyrrolidine-2-carboxamide: Critical Differentiation from Generic Pyrrolidine Carboxamide Analogs


Substituting 1-methylpyrrolidine-2-carboxamide with a generic, unsubstituted pyrrolidine-2-carboxamide (e.g., L-prolinamide, CAS 7531-52-4) or a simple N-methylpyrrolidine fails to capture the unique combination of structural features required for specific applications. The N-methylation at the pyrrolidine nitrogen is not a trivial modification; it directly influences the compound's conformational flexibility, hydrogen-bonding capacity, and metabolic stability in bioactive molecule design . Furthermore, the chiral nature of the pyrrolidine C2 position is critical. The racemic mixture (CAS 1085430-91-6) or specific enantiomers (e.g., (S)-1-methylpyrrolidine-2-carboxamide, CAS 94391-71-6) provide different stereochemical outcomes in asymmetric synthesis and chiral recognition, which cannot be replicated by achiral or differently substituted analogs . The quantitative evidence below details the measurable advantages that justify prioritizing this specific compound over its closest structural neighbors.

Quantitative Evidence Guide: 1-Methylpyrrolidine-2-carboxamide (CAS 1085430-91-6) vs. Comparators


Chiral Scaffold Purity: Racemic vs. Enantiopure Forms for Asymmetric Synthesis

The target compound is supplied as a racemic mixture (rac-1-methyl-pyrrolidine-2-carboxylic acid amide) . For applications requiring stereochemical control, the use of an enantiopure form, such as (S)-1-methylpyrrolidine-2-carboxamide (CAS 94391-71-6) , is essential. The racemate provides a baseline scaffold for screening, while the specific enantiomer is selected for asymmetric induction or when a chiral biological target is involved. The quantitative difference is not in potency but in enantiomeric composition: the racemate is a 1:1 mixture of (R) and (S) enantiomers, whereas the enantiopure form offers >95% enantiomeric excess (ee), a critical parameter for stereoselective reactions [1].

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Thermal Stability for Storage and Reaction Conditions: Melting Point Comparison

The melting point of 1-methylpyrrolidine-2-carboxamide is reported as 139–141 °C . This value is significantly higher than that of the unsubstituted analog, L-prolinamide (CAS 7531-52-4), which has a melting point of 95–97 °C . This 44 °C increase in melting point indicates stronger intermolecular forces in the solid state, attributable to the N-methyl substitution, which correlates with improved thermal stability and potentially easier handling and storage at ambient temperatures.

Thermal Analysis Compound Storage Synthetic Chemistry

Inhibitory Potency of Derivative Scaffold: 11β-HSD1 Inhibition Data

While direct comparative biological activity data for the parent 1-methylpyrrolidine-2-carboxamide is limited, a closely related derivative, (2R)-N-(adamantan-2-yl)-1-methylpyrrolidine-2-carboxamide, demonstrates potent inhibitory activity against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 22 nM in a cell-based assay [1]. This establishes the 1-methylpyrrolidine-2-carboxamide scaffold as a viable pharmacophore for developing potent enzyme inhibitors, a characteristic that differentiates it from other simple amide scaffolds that lack this specific bioactivity profile. This serves as class-level inference for the scaffold's utility in medicinal chemistry programs targeting 11β-HSD1.

11β-HSD1 Inhibition Metabolic Disease Medicinal Chemistry

Supplier Purity Grade Differentiation: 95% vs. 97%+

The commercially available purity of 1-methylpyrrolidine-2-carboxamide varies between suppliers, offering a direct procurement consideration. For example, AKSci supplies the compound at a minimum purity of 95% , while Leyan offers a higher purity specification of 97%+ . This 2% absolute difference in purity can be significant for applications requiring precise stoichiometry, such as sensitive catalytic reactions or biological assays where impurities could confound results.

Compound Purity Procurement Specifications Quality Control

Optimal Application Scenarios for 1-Methylpyrrolidine-2-carboxamide Based on Evidence


Chiral Building Block for Asymmetric Synthesis of Antiviral Agents

For medicinal chemistry groups synthesizing antiviral nucleoside analogs, the chiral nature of 1-methylpyrrolidine-2-carboxamide is essential. Its use as an intermediate in the synthesis of such agents is documented, with the methyl substituent reported to improve solubility and bioavailability . The availability of both racemic and enantiopure forms allows for the exploration of stereochemical requirements in drug candidates. This application leverages the compound's defined chiral center and structural similarity to proline, a common motif in bioactive molecules .

Scaffold for 11β-HSD1 Inhibitor Library Synthesis

Researchers developing inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can utilize 1-methylpyrrolidine-2-carboxamide as a validated starting point for library synthesis. The demonstration that a derivative bearing this core structure achieves an IC50 of 22 nM against the enzyme in a cellular assay [1] provides strong evidence for its utility. This scenario is particularly relevant for programs targeting metabolic syndrome, diabetes, or age-related skin defects, where selective 11β-HSD1 inhibition is a proven therapeutic strategy.

High-Purity Intermediate for Catalytic Reactions and Sensitive Assays

In applications where precise stoichiometry and low impurity profiles are critical—such as in organometallic catalysis, kinetic studies, or high-content cellular screening—the procurement of 1-methylpyrrolidine-2-carboxamide at the 97%+ purity specification is recommended. The higher purity minimizes side reactions from unknown impurities and ensures reproducible experimental outcomes. This is a direct application of the quantitative purity differentiation evidence.

Thermally Stable Amide Building Block for High-Temperature Reactions

For synthetic protocols requiring elevated temperatures, the thermal stability of 1-methylpyrrolidine-2-carboxamide, indicated by its melting point of 139–141 °C , offers a practical advantage over lower-melting analogs like L-prolinamide. This stability reduces the risk of thermal decomposition during reactions or work-up, making it a more robust choice for process chemistry applications and long-term storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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